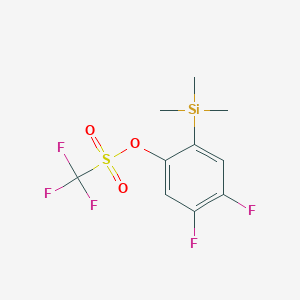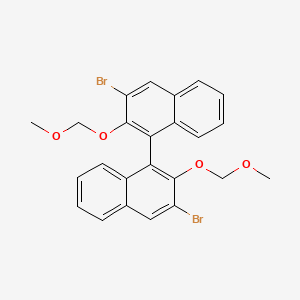
(R)-3,3'-Dibromo-bis(methoxymethoxyl)-1,1'-binaphtyl
概要
説明
®-3,3’-Dibromo-bis(methoxymethoxyl)-1,1’-binaphtyl is a chiral organic compound that belongs to the class of binaphthyl derivatives. This compound is characterized by the presence of two bromine atoms and two methoxymethoxyl groups attached to the binaphthyl core. The chiral nature of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic synthesis and asymmetric catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Dibromo-bis(methoxymethoxyl)-1,1’-binaphtyl typically involves the bromination of a binaphthyl precursor followed by the introduction of methoxymethoxyl groups. One common synthetic route includes the following steps:
Bromination: The binaphthyl precursor is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces bromine atoms at the 3 and 3’ positions of the binaphthyl core.
Methoxymethoxylation: The dibromo-binaphthyl intermediate is then reacted with methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) to introduce the methoxymethoxyl groups.
Industrial Production Methods
Industrial production of ®-3,3’-Dibromo-bis(methoxymethoxyl)-1,1’-binaphtyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-3,3’-Dibromo-bis(methoxymethoxyl)-1,1’-binaphtyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: The binaphthyl core can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted binaphthyl derivatives can be obtained.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro-binaphthyl derivatives.
科学的研究の応用
®-3,3’-Dibromo-bis(methoxymethoxyl)-1,1’-binaphtyl has several applications in scientific research:
Asymmetric Catalysis: Due to its chiral nature, it is used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: The compound is studied for its potential use in the development of optoelectronic materials.
Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.
作用機序
The mechanism of action of ®-3,3’-Dibromo-bis(methoxymethoxyl)-1,1’-binaphtyl involves its interaction with specific molecular targets. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to form chiral catalysts. These catalysts facilitate enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The methoxymethoxyl groups enhance the solubility and stability of the compound, making it more effective in catalytic processes.
類似化合物との比較
Similar Compounds
®-3,3’-Dibromo-1,1’-binaphthyl: Lacks the methoxymethoxyl groups, making it less soluble and less effective in certain catalytic applications.
®-3,3’-Dibromo-bis(ethoxymethoxyl)-1,1’-binaphtyl: Similar structure but with ethoxymethoxyl groups, which may alter its reactivity and solubility.
Uniqueness
®-3,3’-Dibromo-bis(methoxymethoxyl)-1,1’-binaphtyl is unique due to the presence of methoxymethoxyl groups, which enhance its solubility and stability. This makes it a more versatile and effective compound in various applications, particularly in asymmetric catalysis and organic synthesis.
特性
IUPAC Name |
3-bromo-1-[3-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Br2O4/c1-27-13-29-23-19(25)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26)24(22)30-14-28-2/h3-12H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVXBVQRXNQXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C2=CC=CC=C2C=C1Br)C3=C(C(=CC4=CC=CC=C43)Br)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-2,2',4,4'-tetracarboxylic acid](/img/structure/B3177696.png)
![Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)](/img/structure/B3177697.png)


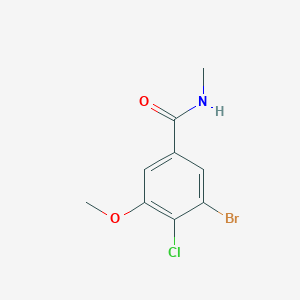
![Ethyl[(3-methylphenyl)methyl]amine](/img/structure/B3177719.png)
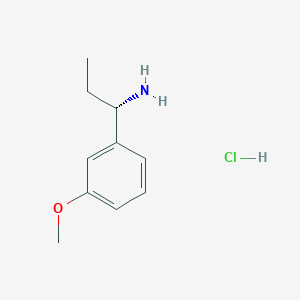

![4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid]](/img/structure/B3177748.png)
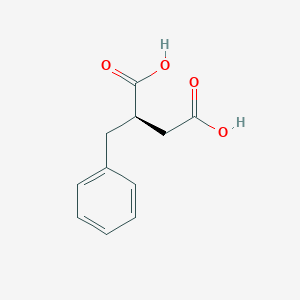
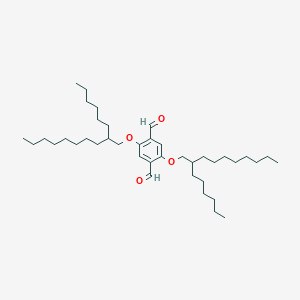
![7-Fluorobenzo[d]thiazole](/img/structure/B3177763.png)

